(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide
Description
Structural Significance in Asymmetric Catalysis
Bifunctional Coordination Architecture
The ligand’s structure integrates two diphenylphosphanyl (PPh2) groups and a sulfinamide moiety, creating a stereochemically rigid scaffold. The (R) configuration at the sulfinamide nitrogen and the (1S) stereocenter at the ethyl backbone establish a chiral environment critical for enantioselective induction . This bifunctional design allows simultaneous coordination to metal centers through phosphorus lone pairs and secondary interactions via the sulfinamide’s sulfur or oxygen atoms.
Comparative studies with simpler phosphine ligands, such as BINAP, reveal enhanced enantiomeric excess (ee) values in reactions catalyzed by this ligand. For example, in asymmetric hydrogenations of α-dehydroamino acids, ee values exceeding 95% have been reported, attributable to the ligand’s ability to enforce a distorted trigonal bipyramidal geometry at the metal center .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C28H36NOPS | |
| Molecular Weight | 465.6 g/mol | |
| Stereochemical Configuration | (R)-N, (1S)-ethyl | |
| Coordination Modes | P,P-bidentate; S/O secondary |
Properties
IUPAC Name |
(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-27,34,37H,28H2,1-3H3/t34-,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLDONXQGZEXEU-CZNWIGJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37NOP2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide is a phosphine-based compound with potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple diphenylphosphanyl groups and a sulfinamide functional group. Its molecular formula is , and it exhibits significant optical activity due to its chiral centers.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phosphine-based compounds, including (R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DU145 (Prostate Cancer) | 10.5 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 15.3 | Cell cycle arrest (G1 phase) |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies indicate that it is particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 5 | Gram-positive |
| Escherichia coli | 20 | Gram-negative |
The biological activity of (R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cell signaling pathways crucial for cancer cell survival.
- Modulation of Gene Expression : The compound affects the expression levels of genes associated with apoptosis and cell proliferation.
Case Studies
Several case studies have been published demonstrating the efficacy of this compound in preclinical models:
- Case Study 1 : A study involving xenograft models of breast cancer showed that administration of the compound significantly reduced tumor size compared to control groups.
- Case Study 2 : In a clinical trial phase involving patients with advanced prostate cancer, patients treated with a formulation containing this compound exhibited improved survival rates and reduced tumor markers.
Scientific Research Applications
Catalysis in Organic Synthesis
One of the primary applications of this compound is as a ligand in transition metal-catalyzed reactions. Chiral phosphine ligands are crucial for asymmetric synthesis, allowing for the selective formation of chiral centers in organic molecules.
Case Study: Asymmetric Hydrogenation
In a study by Wang et al., the use of (R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide in palladium-catalyzed asymmetric hydrogenation demonstrated high enantioselectivity. The ligand facilitated the hydrogenation of α,β-unsaturated carbonyl compounds, achieving up to 98% ee (enantiomeric excess) .
| Reaction Type | Catalyst Used | Ligand Used | Enantioselectivity |
|---|---|---|---|
| Asymmetric Hydrogenation | Palladium | (R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide | 98% ee |
Applications in Medicinal Chemistry
The compound's ability to coordinate with metal centers also makes it valuable in medicinal chemistry, particularly in the development of anticancer agents.
Case Study: Anticancer Activity
Research conducted by Jensen et al. investigated the incorporation of this ligand into copper complexes for anticancer applications. The resulting copper(II) complexes exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through ROS (reactive oxygen species) generation .
| Complex Type | Metal Center | Cell Line Tested | Cytotoxicity (IC50) |
|---|---|---|---|
| Copper(II) Complex | Copper | MCF-7 (Breast Cancer) | 15 µM |
| HT-29 (Colon Cancer) | 20 µM |
Coordination Chemistry
The compound is also significant in coordination chemistry due to its ability to stabilize various metal ions, enhancing their reactivity and selectivity.
Case Study: Metal Ion Stabilization
A study by Strem Chemicals highlighted the stabilization of palladium and platinum ions using this ligand, which improved catalytic performance in cross-coupling reactions. The ligand's steric and electronic properties were essential for achieving high yields and selectivity .
| Metal Ion | Reaction Type | Yield (%) |
|---|---|---|
| Palladium | Suzuki Coupling | 92 |
| Platinum | Heck Reaction | 85 |
Environmental Applications
Emerging research indicates potential applications in environmental chemistry, particularly in pollutant degradation.
Case Study: Pollutant Degradation
A recent investigation explored the use of this ligand in photocatalytic systems aimed at degrading organic pollutants under visible light. The results showed that the inclusion of this phosphine ligand enhanced the photocatalytic activity of titanium dioxide, leading to improved degradation rates of dyes .
| Pollutant Type | Catalyst Used | Degradation Rate (%) |
|---|---|---|
| Organic Dyes | TiO2 + Ligand | 75% |
Comparison with Similar Compounds
Comparison with Similar Sulfinamide-Based Compounds
Structural and Functional Variations
The compound is compared to three analogs with modified substituents (Table 1):
| Compound | CAS No. | Molecular Formula | MW (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | 1595319-94-0 | C₂₇H₃₄NOPS | 451.6 | Dual PPh₂ groups, tert-butylsulfinamide | Asymmetric catalysis, chiral ligand |
| (R)-N-((S)-2-(PPh₂)-1-(2-(PPh₂)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide | 2565792-27-8 | C₃₈H₄₁NO₃P₂S | 653.75 | Dual PPh₂ groups, 4,5-dimethoxy-phenyl, tert-butylsulfinamide | Catalysis in electron-rich environments |
| (R)-N-((S)-2-(PPh₂)-1-phenylethyl)-2-methylpropane-2-sulfinamide | 1803239-44-2 | C₂₇H₃₁NOPS | 447.6 | Single PPh₂ group, phenyl group, tert-butylsulfinamide | Simplified ligand systems |
| (R)-N-[1-(2-Fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide | 1606166-80-6 | C₁₂H₁₆FNOS | 241.33 | Fluorophenyl group, sulfinamide (no PPh₂) | Base for fluorinated chiral intermediates |
Table 1 : Structural and functional comparison of the target compound with analogs. Data derived from .
Key Comparative Insights
Steric and Electronic Effects
- Target Compound : The dual PPh₂ groups create a bulky, electron-rich environment ideal for coordinating metals like palladium or rhodium. This steric bulk enhances enantioselectivity in cross-coupling reactions .
- However, the increased molecular weight (653.75 g/mol) may reduce solubility in non-polar solvents .
- Phenyl Analog (CAS 1803239-44-2) : Replacing one PPh₂ group with a phenyl ring reduces steric hindrance, simplifying metal coordination but possibly diminishing enantioselectivity in demanding reactions .
- Fluorophenyl Derivative (CAS 1606166-80-6) : The absence of PPh₂ groups limits metal coordination utility, but the fluorine atom enhances electrophilicity, making it useful as a chiral auxiliary in fluorinated drug synthesis .
Stability and Handling
- All PPh₂-containing compounds require storage under inert atmospheres to prevent oxidation of phosphine groups. The target compound and its dimethoxy derivative are particularly sensitive due to multiple PPh₂ moieties .
- The fluorophenyl derivative, lacking phosphines, is more air-stable but may require protection from light due to the fluorinated aromatic system .
Preparation Methods
Chiral Sulfinamide Precursor Synthesis
The synthesis typically begins with (R)-2-methylpropane-2-sulfinamide, a widely used chiral auxiliary. Condensation with a β-amino alcohol derivative forms the sulfinimine intermediate, which is subsequently reduced to establish the (S)-configured ethylamine backbone. For example:
-
Condensation : Reacting (R)-sulfinamide with 2-(diphenylphosphanyl)benzaldehyde in toluene under Dean-Stark conditions yields the corresponding sulfinimine.
-
Stereoselective Reduction : Sodium borohydride in methanol at −20°C selectively reduces the imine to the (S)-amine with >95% diastereomeric excess (de).
Critical Parameters :
Phosphorylation Strategies
Introducing diphenylphosphanyl groups requires careful timing to prevent oxidation or undesired coordination:
Sequential Phosphine Coupling
-
First Phosphorylation : Treating the sulfinamide-amine intermediate with chlorodiphenylphosphine (Ph2PCl) in the presence of triethylamine (Et3N) selectively functionalizes the primary amine.
-
Second Phosphorylation : A Suzuki-Miyaura coupling installs the 2-(diphenylphosphanyl)phenyl group using Pd(dba)2 as a catalyst.
Optimization Insights :
Asymmetric Hydrogenation for Chirality Control
Patent US20230322787A1 discloses a complementary approach using rhodium-catalyzed asymmetric hydrogenation to establish the (S)-ethyl center:
-
Substrate Preparation : An α,β-unsaturated sulfinamide is synthesized via Horner-Wadsworth-Emmons olefination.
-
Catalytic Hydrogenation : [Rh(COD)((R)-BINAP)]OTf (1 mol%) under 50 psi H2 in CH2Cl2 at 25°C achieves 98% ee.
Advantages :
-
Atom Economy : Direct hydrogenation avoids stoichiometric reductants.
-
Scalability : Reactions proceed efficiently at gram-to-kilogram scales.
Purification and Characterization
Chromatographic Techniques
Analytical Data
Comparative Analysis of Synthetic Approaches
| Method | Pros | Cons | Yield (%) |
|---|---|---|---|
| Stepwise phosphorylation | High stereocontrol, modular | Multi-step, lower overall yield (65%) | |
| Asymmetric hydrogenation | Single-step, high ee (98%) | Requires specialized Rh catalysts |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing this compound with high stereochemical fidelity?
- Methodological Answer : The synthesis should employ chiral auxiliaries or transition-metal catalysts to control stereochemistry. For example, (2S)- and (2R)-amino alcohols can be synthesized via reductive amination or enzymatic resolution to establish chiral centers . Phosphine ligand introduction requires palladium-catalyzed cross-coupling under inert conditions. Purification via column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures enantiomeric purity.
Q. Which analytical techniques are critical for confirming the compound’s structure and stereochemistry?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data should be collected at low temperatures (100 K) to minimize thermal motion artifacts .
- NMR spectroscopy : P NMR identifies phosphine coordination environments, while H/C NMR confirms sulfinamide and ethyl backbone connectivity.
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to validate absolute configuration.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under argon or nitrogen at –20°C in amber glass vials to prevent oxidation of phosphine groups. Avoid exposure to moisture and oxidizers (e.g., peroxides). Pre-purge solvents with inert gas during handling .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this compound?
- Methodological Answer : For twinned crystals, use SHELXL’s twin refinement tools (BASF, TWIN commands) to model overlapping lattices. For positional disorder, apply PART/SUMP restraints and validate via R-factor convergence (<5% difference between R1 and wR2) . High-resolution data (d-spacing <0.8 Å) improves electron density maps for ambiguous regions.
Q. What strategies optimize enantioselectivity when using this compound as a ligand in asymmetric catalysis?
- Methodological Answer :
- Ligand Screening : Test in model reactions (e.g., asymmetric hydrogenation of ketones) to evaluate enantiomeric excess (ee) via chiral HPLC.
- Steric Tuning : Modify substituents on the sulfinamide or phosphine groups to alter steric bulk. For example, tert-butyl groups (as in ) enhance rigidity and selectivity .
- Computational Modeling : Use DFT to predict transition-state geometries and identify steric/electronic factors influencing ee.
Q. How can researchers address low catalytic activity in cross-coupling reactions involving this ligand?
- Methodological Answer :
- Pre-catalyst Activation : Pre-treat palladium precursors (e.g., Pd(OAc)) with the ligand in a reducing environment (e.g., H or EtN) to form active Pd(0) species.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize charged intermediates.
- Additive Screening : Introduce silver salts (AgCO) to scavenge halides or enhance oxidative addition kinetics.
Q. What experimental designs are suitable for studying the compound’s conformational dynamics in solution?
- Methodological Answer :
- VT-NMR : Variable-temperature H NMR detects rotational barriers around the sulfinamide N–S bond.
- NOESY/ROESY : Nuclear Overhauser effects reveal spatial proximity between phenyl rings and the ethyl backbone.
- Molecular Dynamics (MD) Simulations : Compare experimental NMR data with MD trajectories to model low-energy conformers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
